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Compound Name:
ajpyrazine

Cat. No.: B1367480

An In-depth Technical Guide to the Basic Properties of 8-Chloro-2-methylimidazo[1,2-
a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system, forming the core of
numerous biologically active compounds. Its unique electronic and structural characteristics
make it a cornerstone in medicinal chemistry for developing novel therapeutic agents. This
guide provides a detailed examination of 8-Chloro-2-methylimidazo[1,2-a]Jpyrazine, a key
derivative that serves as a versatile intermediate in the synthesis of high-value molecules,
particularly kinase inhibitors. We will explore its fundamental chemical and physical properties,
established synthetic routes, reactivity, and its role in the landscape of modern drug discovery.

Core Physicochemical & Structural Properties

8-Chloro-2-methylimidazo[1,2-a]pyrazine (CAS No. 85333-43-3) is a solid compound at
room temperature.[1] The fusion of the imidazole and pyrazine rings creates a planar, aromatic
system with distinct electronic properties. The chlorine atom at the 8-position is a critical
functional handle, activating the position for nucleophilic substitution, which is a cornerstone of
its utility as a synthetic intermediate.
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Property Value Source
CAS Number 85333-43-3 [2]
Molecular Formula C7HeCIN3 [2]
Molecular Weight 167.60 g/mol [2]
Physical Form Solid

Density 1.43 g/cm3 [2]
Refractive Index 1.681 [2]
Predicted pKa 1.50 +0.30 [11[3]

8-chloro-2-methylimidazo[1,2-
IUPAC Name ]
alpyrazine

Synthesis and Reactivity: A Strategic Overview

The primary and most direct synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyrazine involves
a classical condensation reaction. This approach is valued for its efficiency and reliability.

Primary Synthetic Route: Condensation

The established method involves the condensation of 2-amino-3-chloropyrazine with
chloroacetone.[4] This reaction proceeds via an initial nucleophilic attack of the exocyclic amino
group of the pyrazine onto the electrophilic carbon of chloroacetone, followed by an
intramolecular cyclization to form the fused imidazole ring. This reaction is foundational for
accessing the core scaffold.
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Caption: Primary synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyrazine.

Chemical Reactivity and Derivatization Potential

The reactivity of the imidazo[1,2-a]pyrazine core is influenced by the electron-withdrawing
nature of the pyrazine ring nitrogen atoms and the substituents. The chlorine atom at the C8
position is particularly significant. It is susceptible to nucleophilic aromatic substitution (SNAv),
allowing for the introduction of various functional groups, most notably amines. This reactivity is
the primary reason for its widespread use as a synthetic intermediate. For instance, palladium-
catalyzed Buchwald-Hartwig coupling is a powerful method to displace the C8-chloro group
with amines to generate 8-amino derivatives, which are precursors to potent kinase inhibitors.

[5]16]
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Caption: Reactivity and derivatization pathways from the C8-chloro position.

Biological Significance and Therapeutic Potential

While 8-Chloro-2-methylimidazo[1,2-a]pyrazine itself is primarily a synthetic intermediate,
the imidazo[1,2-a]pyrazine scaffold it provides access to is rich in biological activity.[7]
Derivatives have demonstrated a wide spectrum of pharmacological effects, making this a
highly sought-after core in drug discovery programs.[8]
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Biological Activity Class Therapeutic Target/Indication

Kinase inhibition (e.g., Brk/PTKS®, tubulin
polymerization)[6][9]

Anticancer

] ) Inhibition of bacterial processes (e.g., Type IV
Antibacterial )
secretion systems)[5]

Anti-inflammatory Modulation of inflammatory pathways[10]
Antiviral Inhibition of viral replication[7]
Antioxidant Free radical scavenging

Hypoglycemic Adrenergic receptor antagonism[11]

The most prominent application for this specific intermediate is in the development of kinase
inhibitors.[12] The 8-amino-imidazo[1,2-a]pyrazine core, readily synthesized from the 8-chloro
precursor, is a key pharmacophore that has led to the discovery of potent inhibitors of Breast
Tumor Kinase (Brk/PTK®6), a target in oncology.[6]

Key Experimental Methodologies

The following protocols provide standardized, self-validating procedures for the synthesis and
characterization of 8-Chloro-2-methylimidazo[1,2-a]pyrazine and its subsequent
derivatization.

Protocol 1: Synthesis of 8-Chloro-2-methylimidazo[1,2-
aJpyrazine

This protocol is adapted from established condensation methodologies.[4]

Objective: To synthesize the title compound from commercially available starting materials.
Materials:

e 2-amino-3-chloropyrazine

e Chloroacetone
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e tert-Butanol (tBuOH)

e Sodium bicarbonate (NaHCO3)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)
e Rotary evaporator

e Magnetic stirrer and hotplate

o Standard laboratory glassware
Procedure:

e To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq) and sodium bicarbonate (2.0
eq).

o Add tert-butanol as the solvent to create a stirrable suspension.

e Add chloroacetone (1.2 eq) to the mixture.

o Heat the reaction mixture to reflux and stir for 20-40 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).

e Upon completion, cool the mixture to room temperature and concentrate under reduced
pressure using a rotary evaporator to remove the solvent.

 Partition the resulting residue between ethyl acetate and water.
o Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
« Filter the mixture to remove the drying agent.

o Concentrate the filtrate under reduced pressure to yield the crude product.
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» Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate
gradient) to obtain pure 8-Chloro-2-methylimidazo[1,2-a]pyrazine.

Validation: The identity and purity of the product must be confirmed by *H NMR, 3C NMR, and
Mass Spectrometry to ensure the correct structure has been formed and is free of significant
impurities.

Protocol 2: Characterization Workflow

Objective: To structurally confirm and assess the purity of the synthesized compound.
Procedure:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCIs or
DMSO-ds).

o Acquire *H NMR and 3C NMR spectra.

o Confirm the presence of the methyl group singlet, the aromatic protons, and the correct
number of carbons in the expected chemical shift regions. 2D NMR techniques like COSY
and HSQC can be used for unambiguous assignment.[5]

e Mass Spectrometry (MS):

o Analyze the sample using a high-resolution mass spectrometer (HRMS) with an
appropriate ionization technique (e.g., ESI).

o Verify that the observed molecular ion peak ([M+H]*) matches the calculated exact mass
for C7H7CINs*.

« Infrared (IR) Spectroscopy:
o Acquire an IR spectrum of the solid sample.

o Identify characteristic absorption bands for C=N stretching and aromatic C-H bonds to
confirm the functional groups present in the heterocyclic core.
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Caption: A typical workflow for the characterization of the final product.

Conclusion

8-Chloro-2-methylimidazo[1,2-a]pyrazine is a fundamentally important heterocyclic
compound. While its direct biological applications are limited, its true value lies in its role as a
highly versatile and strategic building block in medicinal chemistry. The presence of the C8-
chloro group provides a reliable synthetic handle for introducing chemical diversity, enabling the
exploration of structure-activity relationships. Its application in the synthesis of potent kinase
inhibitors for oncology underscores its significance and ensures its continued relevance to drug
discovery professionals engaged in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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